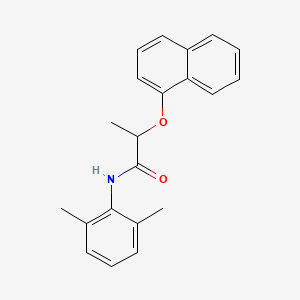

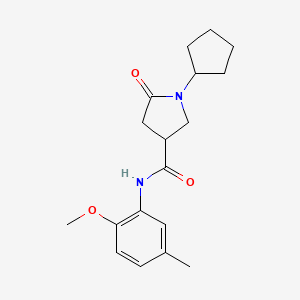

1-(2-methylbenzyl)-N-(3-phenylpropyl)-4-piperidinecarboxamide

説明

Synthesis Analysis

The synthesis of piperidine derivatives involves multi-step chemical processes, which may include the lithiation of bromobenzhydryl methyl ether followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization. Such processes are indicative of the complex synthetic routes employed to obtain specific piperidine compounds with desired functional groups (Bauer et al., 1976).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including carboxamide compounds, is characterized by the presence of a piperidine ring, which can adopt various conformations. X-ray diffraction techniques have been used to determine the nonplanar conformation of such molecules, indicating the spatial arrangement of atoms and the presence of specific substituents that define their chemical behavior (Si-jia, 2011).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, including N-dealkylation, and can participate in further synthetic modifications to alter their chemical and biological properties. The introduction of specific substituents into the piperidine moiety or the aromatic rings attached to it can significantly influence the activity and selectivity of the compounds for biological targets (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of "1-(2-methylbenzyl)-N-(3-phenylpropyl)-4-piperidinecarboxamide" would likely include its melting point, solubility in various solvents, and crystalline structure, which are critical for its formulation and application in medicinal chemistry. The crystallographic analysis can reveal the compound's conformation, packing, and potential for forming polymorphs, which are essential for understanding its stability and reactivity (Özdemir et al., 2012).

Chemical Properties Analysis

The chemical properties of such compounds are influenced by their functional groups, which dictate their reactivity, potential as ligands for biological receptors, and their role in synthetic chemistry for further derivatization. Studies on related compounds have shown that modifications on the piperidine ring or the addition of substituents can enhance their potency and selectivity for specific biological targets, indicating the importance of structural features in their chemical behavior and biological activities (Watanuki et al., 2011).

科学的研究の応用

HIV-1 Inhibition

1-(2-methylbenzyl)-N-(3-phenylpropyl)-4-piperidinecarboxamide derivatives, like TAK-220, have been discovered as CCR5 antagonists with highly potent anti-HIV-1 activity. These compounds inhibit HIV-1 envelope-mediated membrane fusion and the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. TAK-220, in particular, showed high metabolic stability and a good pharmacokinetic profile in monkeys, marking it as a promising clinical candidate for HIV-1 treatment (Imamura et al., 2006).

Anticonvulsant Activity

Analogs based on 2-piperidinecarboxylic acid have been synthesized and evaluated for their anticonvulsant activity. Introducing specific groups on the aromatic ring or altering the structure led to enhanced activity without increasing neurotoxicity. This research signifies the potential of piperidinecarboxamide derivatives in developing new treatments for epilepsy (Ho et al., 2001).

Polymer Science

In polymer science, 1-(2-methylbenzyl)-N-(3-phenylpropyl)-4-piperidinecarboxamide derivatives are used as antioxidants for polypropylene copolymers. Their performance, compared to commercial antioxidants, shows promising results in improving the thermal stability of polypropylene, highlighting their application in materials science (Desai et al., 2004).

Antimicrobial Agents

A series of 1,4-disubstituted 1,2,3-triazole derivatives bearing piperazine carboxamides have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit moderate to good activities against tested bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Jadhav et al., 2017).

σ Ligands in CNS Disorders

Sila-analogues of spiro[indane-1,4‘-piperidine] type have been synthesized and evaluated for their pharmacological properties, including their affinity for various central nervous system receptors. This research provides insights into the design of selective σ ligands that could be beneficial in treating CNS disorders (Tacke et al., 2003).

特性

IUPAC Name |

1-[(2-methylphenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O/c1-19-8-5-6-12-22(19)18-25-16-13-21(14-17-25)23(26)24-15-7-11-20-9-3-2-4-10-20/h2-6,8-10,12,21H,7,11,13-18H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRODWJXJAYCTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4621848.png)

![3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4621851.png)

![3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4621857.png)

![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)

![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)

![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4621876.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621889.png)

![2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)